Merocyanine

Description

Overview of Merocyanine as a Prototypical π-Conjugated System

Significance in Organic Electronics and Photonics Research

The unique electronic and optical properties of merocyanines make them highly valuable in the fields of organic electronics and photonics. nih.gov Their strong light absorption, high extinction coefficients, and tunable energy levels are advantageous for a variety of applications. mdpi.comresearchgate.net In organic electronics, merocyanines are investigated as materials for organic field-effect transistors (OFETs), organic semiconductors, and notably, organic photovoltaics (OPVs), or solar cells. mdpi.comresearchgate.netuni-koeln.de The ability to form aggregates in thin films promotes good charge transport properties, which is crucial for these devices. arxiv.org

In photonics, merocyanines are explored for their nonlinear optical (NLO) properties, finding use in electro-optical and photonic devices. researchgate.netrsc.org The significant change in their molecular dipole moment upon photoexcitation contributes to their large NLO responses. researchgate.net Furthermore, their applications extend to light-converting materials, optical data storage, and as fluorescent probes. nih.govresearchgate.net Certain this compound derivatives are also researched as photosensitizers in photodynamic therapy (PDT), a medical treatment that uses light to activate a drug. nih.govmdpi.com

Donor-π-Acceptor (D-π-A) Chromophore Framework

The fundamental structure of a this compound molecule is the Donor-π-Acceptor (D-π-A) framework. mdpi.comnih.gov This arrangement consists of three key components:

An Electron-Donor (D) group: This is an atom or group of atoms that donates electron density into the π-system. Common donor moieties include groups like amino (-NR2) or alkoxy (-OR). beilstein-journals.org

An Electron-Acceptor (A) group: This is an atom or group that withdraws electron density from the π-system. Examples include cyano (-CN) or nitro (-NO2) groups. beilstein-journals.org

A π-Conjugated Bridge: This linker, typically a polymethine chain, connects the donor and acceptor groups and facilitates the movement of electrons between them. arxiv.orgbeilstein-journals.org

This D-π-A architecture leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is responsible for the molecule's characteristic low-energy, intense absorption bands. beilstein-journals.orgresearchgate.net The strength of the donor and acceptor groups, along with the length and nature of the π-bridge, determines the molecule's electronic and optical properties, such as its color (absorption wavelength) and polarity. beilstein-journals.orgacs.org By systematically modifying these three components, researchers can fine-tune the properties of this compound dyes for specific applications. nih.govrsc.org For example, extending the polymethine chain or using stronger donor/acceptor groups can shift the absorption to longer wavelengths, even into the near-infrared (NIR) region. acs.orgspiedigitallibrary.org

Academic Relevance and Research Landscape of this compound Systems

This compound dyes are a subject of extensive academic and industrial research due to their remarkable versatility and tunable properties. nih.govresearchgate.net The ability to easily modify their D-π-A structure allows for the creation of vast libraries of compounds with tailored characteristics, making them ideal for systematic structure-property relationship studies. mdpi.comnih.gov

The research landscape is broad, with significant focus on their application in organic solar cells. acs.orgresearchgate.netrsc.org Studies often involve synthesizing new this compound derivatives and evaluating their performance as donor materials in bulk heterojunction (BHJ) solar cells, frequently in combination with fullerene acceptors like PCBM. acs.orgresearchgate.netspiedigitallibrary.org Research in this area aims to improve power conversion efficiencies (PCE) by optimizing molecular packing, charge mobility, and light absorption properties. acs.orgresearchgate.net

Another major area of research is their use in photonics and nonlinear optics. researchgate.netfigshare.com Theoretical and experimental studies investigate their large hyperpolarizabilities, which are crucial for developing advanced optical materials and molecular switches. rsc.orgfigshare.com Furthermore, the sensitivity of their spectral properties to the environment makes them excellent candidates for chemical sensors and fluorescent probes. researchgate.netnih.gov The application of merocyanines as photosensitizers in photodynamic therapy is also an active field of investigation, exploring their ability to generate reactive oxygen species for treating diseases like cancer. mdpi.comcuni.czresearchtrends.net The ongoing research highlights the immense potential of this compound systems to contribute to advancements in materials science, electronics, and medicine.

Research Findings on this compound Dyes in Organic Solar Cells

The following table summarizes the performance of various this compound dyes when used as the donor material in organic bulk heterojunction (BHJ) solar cells.

| This compound Dye | Acceptor | Power Conversion Efficiency (PCE) | External Quantum Efficiency (EQE) | Open-Circuit Voltage (V_OC) | Short-Circuit Current (J_SC) | Source |

| MD304 | PCBM | 2.1% (standard), 2.7% (reduced illumination) | ~50% | - | - | researchgate.netspiedigitallibrary.org |

| MD376 | - | Up to 5.0% (single cell), >6% (optimized) | - | 2.1 V (tandem cell) | - | researchgate.net |

| Generic Merocyanines | PCBM | Up to 1.7% | - | - | - | rsc.org |

| π-extended dye 4 | PC61BM | 2.3% | - | Lower than homologue | Lower than homologue | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

58823-12-4 |

|---|---|

Molecular Formula |

C26H32N3NaO7S |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

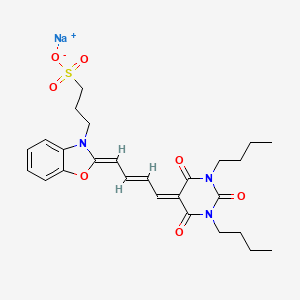

sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C26H33N3O7S.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)32)17-6-4-2)12-7-10-15-23-27(18-11-19-37(33,34)35)21-13-8-9-14-22(21)36-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,33,34,35);/q;+1/p-1/b10-7+,23-15-; |

InChI Key |

DZVCFNFOPIZQKX-LTHRDKTGSA-M |

SMILES |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |

Isomeric SMILES |

CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |

Canonical SMILES |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |

Synonyms |

merocyanine |

Origin of Product |

United States |

Theoretical and Computational Investigations of Merocyanine Electronic and Structural Properties

Quantum Chemical Methodologies in Merocyanine Studies

A variety of quantum chemical methodologies have been employed to unravel the complex electronic and structural behavior of this compound dyes. These methods range from computationally efficient semiempirical approaches to high-level ab initio calculations, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a popular tool for investigating the properties of this compound dyes due to its favorable balance of computational cost and accuracy for large molecular systems. rug.nl DFT calculations have been instrumental in explaining the structural and photophysical features of these dyes. researchgate.net Structural optimizations are often performed using DFT methods to predict the ground-state geometries of this compound isomers. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic excitation energies and simulate the absorption spectra of this compound dyes. acs.organu.edu.aunih.gov This approach can reproduce the variations in excitation energies based on the specific structure of the this compound. nih.gov However, standard TD-DFT has been shown to sometimes overestimate the excitation energies of merocyanines. unibo.it

To address the limitations of standard TD-DFT, various specialized techniques have been developed and applied to this compound systems:

Spin-Flip TD-DFT: This variant is particularly useful for studying processes involving bond breaking and regions where electronic states cross, as it provides a more accurate description of electron correlation effects. rug.nl It has been employed to investigate the this compound-spiropyran photoreaction. rug.nl

Time-Dependent Coupled-Perturbed Density Functional Theory (TDCP-DFT): This all-electron perturbative method has demonstrated high accuracy in determining the excitation energies of merocyanines, showing excellent agreement with experimental values when solvent effects are considered. acs.orgnih.gov It has also been used to calculate the excitation energies of this compound molecular crystals. acs.org

The choice of functional and the inclusion of solvent effects are critical for the accuracy of TD-DFT calculations. For instance, studies have shown that long-range corrected functionals are necessary to accurately model the solvatochromism of merocyanines when using an explicit solvent model. acs.org

Table 1: Comparison of Theoretical Approaches for this compound Excitation Energy

| Method | Key Features | Application to Merocyanines | Reference |

|---|---|---|---|

| TD-DFT | Calculates excitation energies and spectra. | Widely used, but can overestimate excitation energies. | acs.org, unibo.it |

| Spin-Flip TD-DFT | Better description of bond breaking and state crossings. | Used to study the this compound-spiropyran photoreaction. | rug.nl, rug.nl |

| TDCP-DFT | High accuracy for excitation energies, especially with solvent effects. | Provides results in good agreement with experimental data. | acs.org, nih.gov |

Hybrid density functionals, which incorporate a portion of exact Hartree-Fock exchange, are frequently used in the study of merocyanines. The B3LYP functional, for example, has been used for geometry optimizations and to calculate the one-photon absorption profiles of this compound systems. sci-hub.staip.org The CAM-B3LYP functional, which includes long-range correction, has been shown to provide accurate predictions of excitation parameters and has been justified by its ability to reproduce experimental bond lengths. researchgate.net

Hybrid density functional calculations have been employed to study hydrogen-bonded dimers of this compound dyes, providing insights into their dipole moments and first hyperpolarizabilities. nih.gov The choice of hybrid functional can significantly impact the results, particularly in describing the electronic structure and spectral properties. researchgate.net

To explore the vast conformational space of flexible this compound molecules, the molecular configuration space is sometimes sampled at the semiempirical tight-binding level. acs.orgnih.gov This approach allows for an efficient exploration of different molecular geometries, which is particularly important as the S0 – S1 excitation energy is highly dependent on the molecular structure. acs.org The use of semi-empirical tight-binding methods, combined with meta-dynamics, provides an efficient scheme for generating thermodynamic ensembles of conformers for further, more accurate DFT calculations. researchgate.net A non-self-consistent tight-binding potential, PTB, has also been used in conjunction with the dimer projection (DIPRO) method to calculate coupling integrals in challenging systems like merocyanines. aip.org

For a more accurate description of the electronic properties of merocyanines, researchers have turned to high-level ab initio methods. These methods, while computationally more demanding, can provide benchmark results against which other methods are compared.

GW-BSE: The GW approximation with the Bethe-Salpeter equation (GW-BSE) is a high-level approach that has been shown to provide excellent agreement with experimental excitation energies of merocyanines, particularly when solvent effects are taken into account. acs.orgunibo.it

STEOM-DLPNO-CCSD: The similarity transformed equation of motion coupled cluster with singles and doubles, combined with domain-based local pair natural orbitals (STEOM-DLPNO-CCSD), is another advanced method used to assess the optoelectronic properties of merocyanines. acs.orgunibo.it This method has been noted for its accuracy in computing vertical excitation energies. researchgate.net

CASSCF/NEVPT2-FIC: The complete active space self-consistent field (CASSCF) method, followed by N-electron valence state second-order perturbation theory (NEVPT2) with a fully internally contracted wavefunction (FIC), is employed to handle the multi-reference character that can be present in the electronic structure of merocyanines. acs.orgunibo.it The NEVPT2 method is known to be free from intruder state problems. faccts.de The active space for these calculations can be determined with the help of natural fractional occupation density (NFOD) analysis. unibo.it

These high-level methods have been crucial in evaluating the reliability of more computationally efficient approaches like TD-DFT. acs.orgunibo.it

Table 2: Performance of High-Level Ab Initio Methods for this compound Excitation Energies

| Method | Key Strengths | Findings for Merocyanines | Reference |

|---|---|---|---|

| GW-BSE | Accurate prediction of excitation energies. | Excellent agreement with experimental values when solvent effects are included. | acs.org, unibo.it |

| STEOM-DLPNO-CCSD | Accurate for vertical excitation energies. | Used as a reliable benchmark for this compound optoelectronic properties. | acs.org, researchgate.net |

| CASSCF/NEVPT2-FIC | Suitable for multi-reference systems. | Applied to merocyanines to account for complex electronic structures. | acs.org, unibo.it |

Molecular orbital methods, particularly semiempirical ones, have a long history in the theoretical study of merocyanines.

PM3/COSMO: The PM3 semiempirical method, combined with the Conductor-like Screening Model (COSMO) to account for solvent effects, has been shown to give a reasonable description of the structure and spectroscopic shifts of merocyanines in aprotic solvents. acs.org This method can predict stable hydrogen-bonded structures but may fail to reproduce the hypsochromic shift observed in protic solvents. acs.org

CNDO/S: The Complete Neglect of Differential Overlap/Spectroscopic (CNDO/S) method has been used to predict trends in the spectroscopic properties of merocyanines upon hydration, even when other methods fail. acs.org It has also been used to calculate excited-state energies to understand the nature of the lowest excited states in the interconversion of spiropyrans and merocyanines. rsc.org The CNDO/S method, in conjunction with the solvaton model, has been used to explain the solvatochromism of this compound dyes, attributing the observed blue shift with increasing solvent polarity to a modification of the geometry from a "quinonoid" to a "benzenoid" structure. rsc.org

These molecular orbital methods, while older, can still provide valuable qualitative insights into the behavior of this compound dyes. acs.orgrsc.org

Hybrid Density Functional Calculations

High-Level Ab Initio Methods (GW-BSE, STEOM-DLPNO-CCSD, CASSCF/NEVPT2-FIC)

The unique photochromic and solvatochromic properties of this compound dyes are deeply rooted in their electronic and structural characteristics. Theoretical and computational chemistry provides powerful tools to unravel the intricacies of these molecules at an atomic level. By modeling their behavior, researchers can gain insights into the fundamental processes that govern their function, such as light absorption, energy relaxation, and structural transformations. This section delves into the theoretical and computational investigations of the electronic structure, excited-state dynamics, and isomerization pathways of merocyanines.

Analysis of Electronic Resonance Structures (Polyene, Polymethine, Zwitterionic/Dipolar)

The electronic structure of this compound dyes can be described as a hybrid of several resonance structures, which dictates their chemical and physical properties. The principal resonance contributors are the neutral polyene-like form and a zwitterionic (or dipolar) form. nih.govresearchgate.net The chromophoric system of these dyes consists of a conjugated chain of double bonds, known as a polyene or polymethine chain, flanked by an electron-donating group (D) and an electron-accepting group (A). wikipedia.orgrsc.org

Polyene Structure: In this form, the molecule is electrically neutral with a distinct pattern of alternating single and double bonds along the polymethine chain. nih.govrsc.org This structure is more dominant in nonpolar solvents. The bond length alternation (BLA) between adjacent carbon-carbon bonds is a key indicator of this polyene character. researchgate.netrsc.org

Polymethine Structure: Merocyanines are a subclass of polymethine dyes, characterized by a conjugated system with an odd number of methine groups between donor and acceptor moieties. wikipedia.org The degree of charge separation along this chain influences its properties.

Zwitterionic/Dipolar Structure: This resonance form features a formal positive charge on the donor group and a negative charge on the acceptor group, creating a significant dipole moment. nih.govresearchgate.net This structure is stabilized in polar solvents and contributes to the strong solvatochromism observed in merocyanines. rsc.org The molecule can be described as having a D⁺-π-A⁻ configuration. rsc.org

The actual electronic distribution is a weighted average of these resonance forms. The relative contribution of the zwitterionic form to the ground state can be quantified by a resonance parameter, c², which can be determined experimentally through techniques like electro-optical absorption measurements (EOAM). nih.govrsc.org A value of c² = 0 indicates a purely neutral, polyene-like state, while c² = 1 represents a fully zwitterionic state. rsc.org The "cyanine limit" refers to the intermediate case (c² = 0.5) where both resonance structures have equal weight, leading to minimal BLA and unique optical properties. nih.govrsc.org

| Resonance Structure | Key Characteristics | Predominant in |

| Polyene (Neutral) | Alternating single and double bonds, low dipole moment. | Nonpolar solvents |

| Zwitterionic (Dipolar) | Formal charge separation (D⁺-π-A⁻), high dipole moment. | Polar solvents |

| Polymethine | Conjugated chain with an odd number of methine groups. | General structural feature |

Excitation Energy Calculations (S₀-S₁ Transitions)

The absorption of light by a this compound molecule promotes it from its electronic ground state (S₀) to the first excited singlet state (S₁). Calculating the energy of this transition is crucial for understanding and predicting the color and photochemical behavior of these dyes. Various quantum-chemical methods are employed for this purpose, with Time-Dependent Density Functional Theory (TD-DFT) being a widely used approach. acs.orgunibo.it

However, accurately predicting the S₀-S₁ excitation energy in merocyanines is challenging due to their highly polar and flexible nature. acs.org The calculated energy is highly sensitive to the chosen theoretical method, the specific density functional approximation (DFA), and the inclusion of solvent effects. acs.orgunibo.it Studies have shown that while some functionals may overestimate the excitation energy, others can provide results in good agreement with experimental values when solvent effects are properly accounted for. unibo.it For instance, methods like TDCP-DFT and GW-BSE have demonstrated good accuracy in reproducing experimental excitation energies, particularly when the influence of the polar solvent environment on the molecular geometry is considered. acs.orgunibo.it

The S₀-S₁ transition in merocyanines is typically an intramolecular charge transfer (ICT) transition, where electron density moves from the donor to the acceptor end of the molecule upon excitation. researchgate.net This leads to a significant increase in the dipole moment in the excited state compared to the ground state. researchgate.net The energy of this transition is strongly influenced by the molecular structure, the length of the polymethine chain, and the dielectric constant of the solvent. acs.orgunibo.it

| Theoretical Method | Application in this compound Studies | Key Findings |

| TD-DFT | Calculation of electronic absorption spectra and excitation energies. acs.orgunibo.it | Accuracy is highly dependent on the chosen functional and inclusion of solvent effects. unibo.it |

| GW-BSE | Benchmark calculations for excitation energies. | Provides good agreement with experimental data when solvent effects are included. acs.orgunibo.it |

| CASSCF/NEVPT2 | High-level calculations for understanding electronic structure. | Used for accurate description of challenging electronic systems. acs.org |

| TDCP-DFT | Perturbative method for calculating optoelectronic properties. | Shows good agreement with measured excitation energies. acs.org |

Theoretical Description of Photoinduced Isomerization Pathways (Spiropyran-Merocyanine)

Merocyanines are often the open-ring isomers of spiropyran compounds, and the reversible, light-induced transformation between these two forms is a hallmark of their photochromism. nih.govnih.gov Theoretical calculations have been instrumental in elucidating the complex mechanism of this photoreaction. rug.nlacs.org The process begins with the absorption of a UV photon by the closed spiropyran (SP) form, which triggers a series of ultrafast structural changes leading to the formation of the colored this compound (MC) form. nih.govresearchgate.net

Upon excitation, the molecule is promoted to an excited electronic state. The primary photochemical event is the cleavage of the C(spiro)-O bond. researchgate.netresearchgate.netrsc.org Theoretical studies, often employing methods like TD-DFT and multireference methods such as MS-CASPT2, map the potential energy surfaces (PES) of the ground and excited states to trace the reaction pathway. rug.nlresearchgate.net

The photoinduced isomerization from spiropyran to this compound involves navigating a complex energy landscape. rug.nl After the initial excitation, the molecule evolves on the excited-state potential energy surface. The relaxation from the excited state back to the ground state can occur through two main pathways:

Radiative decay: The molecule returns to the ground state by emitting a photon (fluorescence). This pathway is often less efficient in photochromic systems because nonradiative pathways are typically much faster. rug.nl

Nonradiative decay: The excess energy is dissipated as heat to the surroundings. rug.nl This is the dominant relaxation mechanism in the spiropyran-merocyanine photoreaction and involves passing through specific points on the potential energy surface where the excited and ground states become degenerate, known as conical intersections. researchgate.netresearchgate.net

Theoretical models show that after the C-O bond breaks, the molecule proceeds through a series of conformational changes, including rotations around the newly formed single bonds in the polymethine chain, to reach the most stable this compound isomers (e.g., TTC or TTT conformers). rsc.orgacs.org The reverse reaction, from this compound back to spiropyran, can be initiated by visible light or heat, and also proceeds through conical intersections. nih.gov

A critical aspect of the spiropyran-merocyanine photoisomerization is the cleavage of the C(spiro)-O bond. researchgate.netrsc.org Computational studies show that upon excitation of the spiropyran form, the molecule moves along a barrierless path on the excited-state potential energy surface towards an elongated C-O bond distance. researchgate.net

This bond stretching leads the molecule to a region where the potential energy surfaces of the S₁ excited state and the S₀ ground state cross. This crossing region, or conical intersection, acts as an efficient funnel for the molecule to transition from the excited state back to the ground state without emitting light. researchgate.netresearchgate.net After passing through the conical intersection, the molecule is on the ground state potential energy surface but in the open-ring this compound form. From this point, it can either relax to a stable this compound isomer or, in some cases, re-close the ring to return to the spiropyran form, which affects the quantum yield of the forward reaction. researchgate.net The accurate theoretical description of these bond-breaking events and the topology of conical intersections is crucial for understanding the efficiency and dynamics of the photoswitching process. rug.nlresearchgate.net

Energy Landscape and Relaxation Pathways (Radiative and Nonradiative)

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in this compound dyes and is responsible for many of their key properties, including their strong solvatochromism and large nonlinear optical responses. researchgate.netmdpi.com The ICT process involves the redistribution of electron density from the electron-donor (D) part of the molecule to the electron-acceptor (A) part upon electronic excitation. mdpi.comrsc.org

Theoretical calculations, particularly DFT and TD-DFT, are used to model the ICT mechanism by analyzing the changes in molecular orbitals and charge distribution between the ground and excited states. mdpi.comrsc.org The highest occupied molecular orbital (HOMO) is typically localized on the donor and the π-bridge, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor. The S₀ → S₁ excitation can thus be characterized as a HOMO→LUMO transition with significant charge-transfer character. mdpi.com

The efficiency of ICT is influenced by the strength of the donor and acceptor groups, the nature of the conjugated π-bridge connecting them, and the polarity of the solvent. researchgate.netrsc.org In some "push-pull" systems, the ICT can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where parts of the molecule twist relative to each other in the excited state. mdpi.com This process can provide an additional nonradiative decay channel, influencing the fluorescence properties of the dye. rsc.org The incorporation of strong electron-withdrawing units, such as tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), into the this compound structure can lead to very strong ICT interactions and significantly lower LUMO energy levels. mdpi.com

Reactivity and Photostability Mechanisms (e.g., Singlet Oxygen Interaction)

The photostability of this compound dyes is a critical factor for their application in areas such as fluorescence imaging. A primary pathway for their photodegradation involves interaction with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). hahnlab.comnih.govresearchgate.net The process typically begins with the photo-excited this compound dye transitioning to its triplet state. This triplet state can then be quenched by ground state (triplet) oxygen, leading to the formation of highly reactive singlet oxygen through triplet-triplet energy transfer. hahnlab.com This generated singlet oxygen, an electrophilic species, can then react with the ground state of the this compound dye, causing its oxidative destruction and loss of fluorescence. hahnlab.com

One proposed mechanism for this oxidation involves the attack of singlet oxygen at an electron-rich carbon atom within the polymethine chain of the this compound. This can lead to the formation of an unstable dioxetane intermediate, which subsequently cleaves to form carbonyl fragments, thereby destroying the chromophore. hahnlab.com Theoretical and experimental studies have shown that modifying the electronic structure of the this compound can inhibit this reaction. For instance, the introduction of an electron-accepting cyano group at a specific position in the polymethine chain has been demonstrated to significantly enhance photostability. hahnlab.comnih.gov This is attributed to the partial removal of electron density from the target carbon atom, which in turn reduces its reactivity towards singlet oxygen. hahnlab.com

Beyond singlet oxygen, other reactive oxygen species like superoxide (B77818) (O₂⁻) may also contribute to photodegradation, particularly for dyes with higher energy excited states. hahnlab.com The generation of superoxide can occur via electron transfer from the singlet excited state of the dye to molecular oxygen. hahnlab.com Computational and quantum chemistry methods are employed to analyze the reactions between this compound dyes and these reactive oxygen species to predict and understand their photostability. researchgate.net

Molecular Conformations and Energetic Stabilities

Conformational Analysis (e.g., cis/trans Isomers)

The conformational landscape of this compound dyes is characterized by the existence of various isomers, most notably cis and trans conformers, arising from rotation around the C=C double bonds in the polymethine chain. mdpi.compreprints.orgnih.govnih.gov Upon the photo-induced ring-opening of a precursor spiropyran, a cis-merocyanine isomer is initially formed. mdpi.compreprints.org This cis form can then isomerize to the more stable trans configuration. mdpi.compreprints.org

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of this compound derivatives. nih.govnih.govchalmers.se For instance, in a study of a naphtho-merocyanine, four stable conformers were identified, all of which had a trans configuration for the central carbon bond due to the steric hindrance of methyl groups. wwu.edu These conformers exhibit nearly parallel aromatic rings, a characteristic feature of merocyanines. wwu.edu

The protonated form of this compound (MCH+) can undergo photo-induced trans-cis isomerization upon UV light irradiation, leading to an equilibrium between the two isomers. nih.gov However, the deprotonated form (MC) tends to exist in the more stable trans-conformation and does not readily undergo photochemical or thermal isomerization to the cis-isomer in water. nih.gov The environment, such as the presence of a solvent or adsorption on a surface, can influence the prevalence of specific conformers. mdpi.comnih.gov For example, DFT calculations combined with Surface-Enhanced Resonance Raman Scattering (SERRS) have shown the predominance of the trans-MCH+ conformer on nanostructured silver surfaces. nih.govnih.gov

The nomenclature for these isomers can be complex, often denoted by a sequence of C (cis) and T (trans) corresponding to the configuration around specific bonds. For example, TTC and CTT have been identified as highly stable open forms for some this compound salts. rsc.org

Geometry Optimization in Ground and Excited States

Understanding the geometry of this compound molecules in both their ground (S₀) and excited (S₁) electronic states is crucial for elucidating their photophysical and photochemical properties. rug.nlrug.nlacs.org Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to perform geometry optimizations for these states. rug.nlrug.nlnih.gov

In the ground state, geometry optimization helps to identify the most stable conformations of the various isomers. nih.gov These calculations have confirmed that for many this compound derivatives, the trans isomer is energetically more favorable than the cis isomer. mdpi.compreprints.orgnih.gov The solvent environment can significantly impact the ground-state geometry. For instance, calculations using continuum solvent models like the Conductor-like Screening Model (COSMO) have shown that the polarity of the solvent affects the molecular structure. nih.govunibo.it

Upon photoexcitation, the molecule transitions to an excited state, and its geometry relaxes to a new equilibrium structure. Optimizing the geometry of the first excited singlet state (S₁) provides insights into the fluorescence process, as emission occurs from this relaxed excited-state geometry. acs.orgnih.gov These calculations often reveal changes in bond lengths and dihedral angles compared to the ground state. The choice of computational method is critical; for example, approaches like RI-CC2 and various TD-DFT functionals can yield different optimized excited-state geometries. acs.org

The process of photoisomerization from a spiropyran to a this compound involves significant geometric changes. Theoretical studies have mapped the reaction pathway, showing an elongation of the Cspiro-O bond to form a cis-merocyanine structure, followed by rotation around a central torsion angle to reach the trans-merocyanine structure. mdpi.compreprints.org The geometry near conical intersections, which are points of degeneracy between electronic states, is particularly important for understanding the non-radiative decay pathways. rsc.orgrug.nl

Relative Stability of Isomeric Forms

Computational chemistry provides powerful tools to quantify the relative stabilities of different this compound isomers. The energy difference between conformers is a key determinant of their population distribution at thermal equilibrium.

Numerous theoretical studies have consistently shown that the trans isomer of this compound is generally more stable than the cis isomer. mdpi.compreprints.orgnih.gov For one specific spirooxazine derivative, DFT calculations predicted the trans-MC isomer to be more stable than the cis-MC by 2.7 kcal/mol. mdpi.compreprints.org Another study on a protonated this compound (MCH+) found the trans-conformer to be more stable than the cis-conformer by 7.22 kcal/mol (0.31 eV), a result consistent across different basis sets. nih.gov For the deprotonated form (MC), the energy difference was calculated to be 6.37 kcal/mol (0.27 eV) in favor of the trans-conformer. nih.gov

However, the relative stability can be influenced by intramolecular interactions and the surrounding environment. For example, in a this compound with a sulfonic acid group, a conformation where the terminal OH group forms a hydrogen bond with an oxygen atom of the opened ring was found to be significantly more stable than the simple trans-MC isomer. mdpi.compreprints.org

In the context of the photochromic equilibrium with spiropyran, the relative stability of the open this compound form versus the closed spiropyran form is highly dependent on the solvent. In the gas phase, the closed-ring spiropyran is often more stable, whereas the open-ring this compound form can become more stable in a solvent. rug.nltib.eu For some derivatives, especially those with electron-withdrawing groups like a nitro group, the this compound form is sufficiently thermally stable to be observed at room temperature. acs.org Theoretical calculations for a spiropyran salt indicated that the TTC and CTT this compound forms were more stable than the parent spiropyran by 10.5 and 12.0 kcal/mol, respectively. rsc.org

| This compound System | More Stable Isomer | Less Stable Isomer | Energy Difference (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| Spirooxazine Derivative | trans-MC | cis-MC | 2.7 | DFT | mdpi.compreprints.org |

| Protonated this compound (MCH+) | trans-MCH+ | cis-MCH+ | 7.22 | DFT (B3LYP/6-31+G) | nih.gov |

| Deprotonated this compound (MC) | trans-MC | cis-MC | 6.37 | DFT (B3LYP/6-31+G) | nih.gov |

| Bromine Spiropyran Salt | TTC vs Spiropyran | -10.5 | TD-DFT | rsc.org | |

| Bromine Spiropyran Salt | CTT vs Spiropyran | -12.0 | TD-DFT | rsc.org |

Bond Length Alternation Analysis

Bond Length Alternation (BLA) is a critical structural parameter in this compound dyes that quantifies the degree of electron delocalization along the polymethine bridge connecting the donor and acceptor moieties. unibo.it It is typically defined as the difference between the average length of single and double carbon-carbon bonds in this conjugated path. pnas.orgaip.org

The BLA value provides insight into the electronic structure of the this compound. A large BLA indicates a more polyene-like character with localized single and double bonds, while a small or near-zero BLA signifies a cyanine-like structure with significant electron delocalization and bond length equalization. unibo.itoptica.org By convention, the BLA is positive for the neutral, polyene-like resonance form and negative for the zwitterionic (charge-separated) form. pnas.orgaip.org

The electronic and optical properties of merocyanines are strongly correlated with the BLA. For example, smaller BLA values are generally associated with lower excitation energies, leading to a red shift in the absorption spectra. unibo.it The first hyperpolarizability (β), a measure of the nonlinear optical response, also shows a strong dependence on the BLA. pnas.orgaip.orgoptica.org Theoretical models predict that β peaks at an intermediate positive BLA value, between the neutral and cyanine (B1664457) limits, and passes through zero near the cyanine limit (BLA ≈ 0). aip.orgoptica.org

The BLA is highly sensitive to the molecular environment, particularly the polarity of the solvent. pnas.orgaip.org Increasing solvent polarity can decrease the BLA, sometimes even changing its sign, by stabilizing the zwitterionic resonance structure. pnas.org This solvent-induced modulation of the BLA is a key mechanism behind the solvatochromism observed in these dyes. However, the simple relationship between hyperpolarizability and BLA can break down in highly polar solvents, where the interplay of different factors becomes more complex. pnas.org Computational methods, such as constrained Density Functional Theory (C-DFT), have proven effective for describing the ground state BLA patterns of merocyanines in condensed phases. uni-koeln.de

Computational Modeling of Intermolecular Interactions

Computational modeling is an essential tool for investigating the intermolecular interactions that govern the behavior of this compound dyes in condensed phases, such as in solution or as molecular aggregates. mdpi.comacs.orgsci-hub.stmdpi.com These interactions play a crucial role in determining the structure, stability, and collective optical properties of this compound systems. mdpi.comacs.org

Molecular Dynamics (MD) simulations are frequently used to model the dynamic behavior of merocyanines in solution. mdpi.comsci-hub.st These simulations can provide insights into how this compound molecules orient themselves, interact with each other and with solvent molecules, and form aggregates. mdpi.comsci-hub.st For instance, MD studies have been used to simulate the solvation of this compound isomers in various solvents like acetonitrile (B52724), ethanol (B145695), methanol (B129727), and water to understand how solvent polarity influences molecular conformation and packing. mdpi.compreprints.org MD simulations can also model the effects of external stimuli, such as an electric field for poling, on the formation of desirable head-to-tail dimers versus unwanted antiparallel structures. sci-hub.st

Quantum chemistry methods, particularly DFT, are employed to calculate the energetics and electronic properties of these intermolecular complexes. acs.orgsci-hub.st These calculations can determine the strength of interactions like hydrogen bonds that may form between this compound molecules. mdpi.comsci-hub.st For example, in a system with multiple fragments, the number and type of intramolecular and intermolecular hydrogen bonds can be quantified to explain the relative stability of different packed structures. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful lens to examine the dynamic behavior of this compound molecules in various environments. mdpi.comnih.gov These simulations track the movements of atoms over time, offering insights into conformational flexibility, intermolecular packing, and interactions with surrounding solvent molecules. mdpi.comnih.gov

MD simulations have shown that the conformation and flexibility of this compound molecules are highly dependent on the solvent. mdpi.comnih.gov In a study of a spiroindolinonaphthoxazine-derived this compound, simulations revealed that the molecule possesses multiple fragments with varying degrees of mobility. mdpi.comresearchgate.net The polarity of the solvent was found to significantly influence the molecule's structure and stability. mdpi.comnih.gov For instance, in a water-solvated system, the extensive hydrogen-bonding network of water imposes conformational restrictions, leading to a more structured arrangement of the this compound molecule. nih.gov When these solvent molecules are removed (desolvation), the molecule exhibits increased conformational freedom. nih.gov

Table 1: Solvent Influence on this compound Conformation

| Solvent | Key Observation from MD Simulations | Reference |

|---|---|---|

| Water | Strong conformational restriction due to extensive hydrogen-bonding network. Narrow, right-shifted rocking-fixed fragment angle distribution with sharp peaks around 130–150°. | nih.gov |

| Acetonitrile, Ethanol, Methanol | Less conformational restriction compared to water, allowing for greater flexibility. | mdpi.com |

| Desolvated (from water) | Increased conformational freedom with a broader and flatter angular distribution, yet retains a structural imprint from prior water interactions. | nih.gov |

The arrangement of molecules in the solid state, or molecular packing, is crucial for the optoelectronic properties of this compound-based materials. MD simulations are used to investigate how these molecules orient and interact with each other, leading to the formation of different microstructures. mdpi.comcornell.edu These simulations can help understand how solvent polarity and other conditions influence the final solid-state structure. mdpi.com For instance, simulations can predict the formation of aggregates and provide insights into the intermolecular forces that stabilize these structures. mdpi.comcornell.edu

Hydrogen bonds play a critical role in the behavior of this compound dyes, particularly in aqueous environments. nih.govmdpi.comfrontiersin.org MD simulations allow for a detailed analysis of the hydrogen bonding networks between the this compound molecule and water. nih.govresearchgate.net For a this compound with a hydrophilic sulfonic acid group, simulations have shown that water molecules form strong, directional hydrogen bonds with the sulfonic group as well as with polar oxygen and nitrogen atoms on the molecule. nih.gov This extensive hydrogen bonding network can significantly influence the molecule's conformation and aggregation behavior. nih.govmdpi.com The dynamics of these hydrogen bonds, such as their formation and breaking, can be studied to understand the stability of the hydration shell. researchgate.net

Table 2: Hydrogen Bonding Characteristics in a Hydrated this compound System

| Interaction Type | Description from MD Simulations | Reference |

|---|---|---|

| Intramolecular H-bonds | Can form between the hydrogen of the sulfonyl group and central nitrogen/oxygen atoms. | nih.gov |

| Intermolecular H-bonds (dye-dye) | Can occur between the sulfonyl group of one molecule and the central N/O atoms of another. | nih.gov |

| Intermolecular H-bonds (dye-water) | Form between the sulfonic end, central N/O atoms, and the OH groups of water molecules. | nih.gov |

Molecular Packing and Microstructure

Excitonic Coupling Models for Aggregate Optical Properties

The unique optical properties of this compound aggregates, such as the sharp, shifted absorption bands of J- and H-aggregates, are explained by excitonic coupling theory. nih.govresearchgate.net This model treats the aggregate as a supramolecule where the electronic excitations of individual molecules are coupled. nih.govresearchgate.netacs.orgacs.org The nature of this coupling, which is determined by the relative orientation of the molecules, dictates the optical properties of the aggregate. nih.govresearchgate.netnih.gov For instance, a "staircase" arrangement typically leads to J-aggregates with a red-shifted absorption, while a "columnar" arrangement results in H-aggregates with a blue-shifted absorption. acs.org Theoretical models can satisfactorily explain the optical properties of dimer aggregates and have been used to understand the spectral shifts in various this compound systems. nih.govacs.org

Prediction of Charge Transport Parameters and Mobility in this compound Systems

Computational methods are vital for predicting the charge transport properties of this compound-based materials, which is crucial for their use in organic electronics. uni-koeln.deresearchgate.netuni-koeln.dersc.org Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine key parameters like internal reorganization energy and charge transfer integrals. uni-koeln.deuni-koeln.dersc.org The reorganization energy is a measure of the geometric relaxation a molecule undergoes upon charge transfer, and lower values are generally desirable for efficient transport. rsc.org The charge transfer integral quantifies the electronic coupling between adjacent molecules. uni-koeln.de

These parameters can then be used in models like Marcus theory or kinetic Monte Carlo simulations to predict charge carrier mobilities. researchgate.netuni-koeln.deacs.org Studies have shown that hole mobilities in this compound single crystals can range from 10⁻² to over 2 cm² V⁻¹ s⁻¹. rsc.org Computational investigations have highlighted the importance of molecular packing, noting that 2D brickwork-type architectures can be beneficial for hole transport. uni-koeln.dersc.org Constrained DFT has been identified as an effective method for accurately describing the molecular structure in the solid state, leading to reliable predictions of reorganization energies. rsc.org

Table 3: Computed Charge Transport Properties for Selected Merocyanines

| This compound Derivative | Hole Reorganization Energy (λ) (meV) | Computed Hole Mobility (cm² V⁻¹ s⁻¹) | Experimental Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| me,tbu-D2A1 | ~120-280 | ~0.2 | 0.018 | rsc.org |

| bpr,tbu-D2A1 | ~120-280 | ~0.2 | 0.18 | rsc.org |

| nbu,tbu-D2A1 | ~120-280 | ~0.02 | 0.14 | rsc.org |

| pyrl,tbu-D1A1 | Not specified | 0.160 | Not specified | rsc.org |

Computational Prediction of Optical Properties (e.g., Hyperpolarizabilities)

This compound dyes are known for their significant nonlinear optical (NLO) properties, particularly their first hyperpolarizability (β), which makes them attractive for applications in photonics. aip.orgresearchgate.netacs.orgnih.gov Computational quantum chemistry is a key tool for predicting these properties and establishing structure-property relationships. aip.orgresearchgate.netnih.govaip.org

Time-dependent density functional theory (TD-DFT) is a commonly used method to calculate dynamic NLO properties. aip.orgacs.orgnih.gov These calculations have demonstrated that the hyperpolarizability of merocyanines is highly sensitive to the molecular structure and the surrounding environment (solvent polarity). acs.orgnih.govnih.gov For example, the first hyperpolarizability can change dramatically in magnitude and even sign as solvent polarity increases. nih.gov It has also been shown that aggregation significantly alters the NLO response. acs.orgnih.gov Theoretical studies have investigated the relationship between the bond-length alternation (BLA) parameter—a measure of the degree of charge separation in the polymethine chain—and the first hyperpolarizability, finding that this relationship can break down in polar solvents. nih.govpnas.org

Table 4: Calculated First Hyperpolarizability (β) of this compound Systems

| System | Computational Method | Solvent/Environment | Key Finding | Reference |

|---|---|---|---|---|

| Stilbazolium this compound | TD-DFT/MM | Chloroform (B151607), Water | The relationship between hyperpolarizability and bond-length alternation breaks down in polar solvents. | nih.gov |

| Zwitterionic this compound monomer and aggregates | TD-DFT/SOS | Varying dielectric constant | Hyperpolarizability changes significantly upon aggregation and is highly dependent on solvent polarity. | acs.orgnih.gov |

| Brooker's this compound | TD-DFT | Applied electric fields | The NLO response is dominated by structural changes induced by the electric field. | aip.orgresearchgate.net |

| pyr3pi | DFT | Varying polarity solvents | Calculations qualitatively reproduce negative solvatochromism but fail to reproduce experimental trends in hyperpolarizability. | acs.orgnih.gov |

Synthetic Methodologies for Merocyanine Derivatives

General Synthetic Approaches to Merocyanine Dyes

This compound dyes are donor-π-bridge-acceptor molecules. mdpi.comnih.gov The classical and most fundamental synthetic routes to these dyes are governed by conventional condensation reactions, such as the Knoevenagel and Aldol (B89426) condensations. mdpi.comnih.govmdpi.com These methods typically involve the reaction of a compound containing an active methylene (B1212753) group (the acceptor precursor) with a suitable aldehyde or ketone (the donor precursor) to form the characteristic polymethine bridge. researchgate.netuoguelph.ca A common approach involves generating an activated donor or acceptor hemicyanine dye which then undergoes a Knoevenagel condensation. researchgate.netnih.gov More contemporary approaches focus on efficiency and diversity, employing multicomponent reactions (MCRs) that allow for the construction of complex this compound scaffolds in a one-pot fashion from simple starting materials. nih.govmdpi.comrsc.org

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone of this compound synthesis, forming the crucial carbon-carbon double bond that links the donor and acceptor moieties.

The Knoevenagel condensation is a widely utilized and versatile method for synthesizing this compound dyes. mdpi.comnih.gov This reaction involves the nucleophilic addition of an active hydrogen compound (typically a CH-acidic acceptor moiety) to an aldehyde or ketone (often part of the donor heterocycle), followed by a dehydration step to yield the final α,β-unsaturated product. uoguelph.ca The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate. thieme-connect.denih.govresearchgate.netacs.org

This method's versatility is demonstrated by the wide range of reactants that can be employed. For example, new carboxylated this compound dyes have been synthesized via Knoevenagel condensation between 4-carboxybenzaldehyde and various nitrogen-quaternized heterocycles like indolium, benzoindolium, and benzothiazolium derivatives. nih.govacs.orgacs.org The reaction is also central to creating extended polymethine chains through successive condensation steps. thieme-connect.com In some syntheses, phenothiazine (B1677639) aldehyde is reacted with different methylene active compounds to produce a range of this compound dyes in excellent yields. mdpi.com

| Donor Precursor (Aldehyde) | Acceptor Precursor (Active Methylene Compound) | Catalyst/Conditions | Resulting this compound Type | Reference |

|---|---|---|---|---|

| 4-Carboxybenzaldehyde | Indolium/Benzoindolium/Benzothiazolium derivatives | Ammonium acetate | Carboxylated merocyanines | nih.govacs.org |

| Phenothiazine aldehyde | Various methylene active compounds | Not specified | Phenothiazine-based merocyanines | mdpi.com |

| Flavylium donor hemicyanine | Malononitrile, 1,3-indandione, Barbituric acid derivatives | Base, acetic anhydride | Flavylium merocyanines | nih.gov |

| 7-bromo carbazole (B46965) carbaldehyde | Methylene active acids | Piperidine/Ammonium acetate | Carbazole-based merocyanines | thieme-connect.de |

Alongside the Knoevenagel reaction, the Aldol condensation is another classical method employed in the synthesis of merocyanines. mdpi.comnih.gov This reaction involves the condensation of aldehydes and ketones to form α,β-unsaturated ketones, which can serve as the core structure of the this compound dye. researchgate.net For instance, 7-substituted 10H-phenothiazin-3-yl moieties, acting as donor fragments, can be synthesized from the corresponding carbaldehyde via aldol condensation under mild conditions. thieme-connect.de The reaction is foundational to the synthesis of many polymethine dyes and remains relevant in modern synthetic strategies. mdpi.commdpi.com Efficient and environmentally friendly protocols have been developed, such as performing the aldol condensation in water with the aid of polyethylene (B3416737) glycol 400. researchgate.netresearchgate.net

Knoevenagel Condensation

Advanced Synthetic Strategies for this compound Libraries

Modern synthetic chemistry has introduced highly efficient methods for producing large, diverse collections of this compound dyes. These strategies are crucial for exploring the vast chemical space of these compounds and for identifying candidates with specific, optimized properties.

Multi-component reactions (MCRs), which combine three or more reactants in a single one-pot process, are a powerful tool for efficiently constructing complex molecules like merocyanines. mdpi.comnih.govrsc.org A prime example is the consecutive three-component Suzuki-Knoevenagel condensation (SuKnoCon) sequence. thieme-connect.dethieme-connect.com This highly practical process involves the one-pot reaction of (hetero)aromatic bromoaldehydes, (hetero)aryl boronic acids or esters, and active methylene compounds. mdpi.comnih.gov

The process typically begins with a palladium-catalyzed Suzuki cross-coupling between the bromoaldehyde and the boronic acid derivative to form an aldehyde intermediate. mdpi.comthieme-connect.de Without isolation, a Knoevenagel condensation is then initiated by adding the active methylene compound and a catalyst (such as piperidine or ammonium acetate), leading to the final this compound dye. thieme-connect.dethieme-connect.com This modular approach allows for the creation of extensive substance libraries by varying each of the three components, providing rapid access to dozens of donor-π-bridge-acceptor molecules with diverse electronic properties in moderate to excellent yields. mdpi.comnih.govresearchgate.net

| Component Type | Examples of Reactants Used | Resulting Structural Variation | Reference |

|---|---|---|---|

| (Hetero)aromatic Bromoaldehydes | 4-bromobenzaldehyde, 5-bromothiophene-2-carbaldehyde, 7-bromo carbazole carbaldehyde, 7-bromophenothiazine-3-carbaldehyde | Varied π-bridge | mdpi.comthieme-connect.de |

| (Hetero)aryl Boronic Acids/Esters | p-tolyl boronic acid, 3-thienylboronic acid, pinacolyl 1-methylpyrazol-4-yl boronate, various electron-rich and electron-deficient (hetero)aryl boronates | Varied donor groups | mdpi.comthieme-connect.de |

| Methylene Active Compounds | N-methyl rhodanine, cyanoacetic acid derivatives, barbituric acid derivatives | Varied acceptor groups | mdpi.comthieme-connect.de |

The development of efficient synthetic methods like MCRs has enabled a combinatorial approach to this compound synthesis. arkat-usa.org By systematically combining a set of donor precursors with a set of acceptor precursors, large and diverse libraries of dyes can be generated. nih.govhahnlab.com For example, a library of 25 this compound dyes was created through the combinatorial reaction of 5 donor and 5 acceptor heterocycles to systematically examine the effects of their structural features on key photophysical properties. nih.gov

This diversity-oriented synthesis is invaluable for establishing detailed structure-property relationships. mdpi.comnih.gov By creating a series of related compounds (a consanguineous series) and measuring their electronic and photophysical properties (e.g., oxidation potentials, absorption/emission spectra), researchers can perform correlation analyses. mdpi.com These studies reveal how systematic changes in the molecular structure—such as modifying the electron-donating or -accepting strength of the end groups or altering the π-conjugated bridge—influence the dye's characteristics. mdpi.comnih.gov This approach facilitates the rational design and "hit screening" for functional chromophores tailored for specific applications, from organic photovoltaics to live-cell imaging biosensors. mdpi.comnih.govhahnlab.com

Electropolymerization for Polymer Backbone Incorporation

Electropolymerization presents a robust method for integrating this compound (MC) dyes directly into the backbone of conductive polymers. dcu.ieresearchgate.net This technique often utilizes a photoswitchable spiropyran (SP) precursor that is covalently linked to polymerizable units, such as alkoxythiophene groups. dcu.iersc.org During the electrochemical polymerization process, the SP moiety can undergo an irreversible oxidative ring-opening to form the more planar and electroactive this compound isomer, which is then trapped within the growing polymer chain. dcu.iedcu.ie

One notable example involves the electropolymerization of a dithiophenespiropyran monomer. dcu.ie The resulting polymer, polyTMC4, incorporates the this compound unit directly into its conjugated backbone. dcu.ieresearchgate.net Spectroelectrochemical studies confirm that the this compound form is present in both the neutral and oxidized states of the polymer. researchgate.net This incorporation of the MC structure imparts unique optical and electrochemical properties to the polymer. For instance, the subsequent electrochemistry of the polymer film is complex, involving the oxidation of both the polyterthiophene backbone and the this compound substituents. dcu.ie

Furthermore, the properties of these MC-based conductive polymers can be modulated. The introduction of metal ions, such as cobalt, during electropolymerization has been shown to enhance the conductivity, morphology, and optical characteristics of the resulting polymer films, even when the metal is present in very small quantities. dcu.iersc.org This approach highlights a sophisticated strategy for creating multifunctional materials where the unique attributes of this compound dyes are harnessed within a stable, processable polymer matrix. dcu.ie

Rational Molecular Design for Tunable Properties

The optical and electronic properties of this compound dyes are not fixed but can be precisely tuned through rational molecular design. By systematically modifying their chemical structure, researchers can tailor these compounds for highly specific functions. This includes the strategic functionalization of the dye scaffold with specific chemical groups, the integration of photoswitchable precursors to control their behavior with light, analyzing the effects of various substituents on their stability and optical output, and incorporating reactive side chains for conjugation to other molecules.

Functionalization for Specific Research Applications (e.g., Carboxylation)

Functionalization with specific chemical groups is a key strategy for adapting this compound dyes for particular research applications. Carboxylation, the introduction of a carboxylic acid group (–COOH), is a widely used technique to enhance the utility of these dyes, particularly in biological contexts. acs.orgnih.gov

The synthesis of carboxylated merocyanines can be achieved through methods like the Knoevenagel condensation. acs.orgnih.gov This reaction typically involves the coupling of a nitrogen-quaternized heterocycle (such as an indolium, benzoindolium, or benzothiazolium derivative) with an aldehyde-bearing carboxylic acid, like 4-formylbenzoic acid, in a basic medium. acs.orgnih.gov The presence of the carboxyl group often improves water solubility and provides a reactive handle for covalent attachment to biomolecules, such as proteins. nih.gov For example, carboxylated merocyanines have been studied for their interaction with bovine serum albumin (BSA), indicating their potential as optical sensors for protein binding. acs.orgnih.gov

The choice of the heterocyclic core in these carboxylated dyes significantly influences their photophysical properties. As shown in the table below, extending the π-conjugation by using a benzoindolium system instead of an indolium system results in a notable red-shift in the absorption and emission maxima. acs.org

| Compound Name | Heterocyclic Core | Alkyl Chain | Absorption Max (λ_abs) in MeOH (nm) | Emission Max (λ_em) in MeOH (nm) | Stokes Shift (cm⁻¹) |

| This compound 3 | Benzoindolium | -(CH₂)₃SO₃⁻ | 484 | 557 | 2690 |

| This compound 6 | Benzothiazolium | -CH₃ | 433 | 511 | 3580 |

| This compound 7 | Indolium | -(CH₂)₃SO₃⁻ | 435 | 512 | 3500 |

| Data sourced from a study on carboxylated this compound-based fluorophores. acs.org |

Integration of Photoswitchable Moieties (Spiropyran Precursors)

Many applications of merocyanines are dependent on their generation from photoswitchable precursors, most notably spiropyrans (SP). nih.govwikipedia.org Spiropyrans are a class of photochromic molecules that exist in a thermodynamically stable, colorless, ring-closed form. nih.govnih.gov This form consists of two heterocyclic moieties linked by a central spiro-carbon atom, holding them in orthogonal planes and preventing extended π-conjugation. nih.govwikipedia.org

Upon exposure to an external stimulus, such as UV light, a change in pH, or the presence of certain metal ions, the spiropyran undergoes a significant structural transformation. nih.govanalis.com.my The process involves the heterolytic cleavage of the C-spiro-O bond, which allows the molecule to isomerize into its open-ring, planar this compound (MC) form. nih.govmdpi.comresearchgate.net This transformation results in:

Color Change: The formation of an extended π-conjugated system in the MC form leads to strong absorption in the visible spectrum (typically 500–600 nm), causing the compound to become intensely colored. nih.gov

Change in Polarity: The MC form is a zwitterionic (dipolar) species, making it significantly more polar than the closed SP form. nih.gov

Reversibility: This isomerization is typically reversible. The colored MC form can revert to the colorless SP form upon treatment with visible light or through thermal relaxation in the dark. nih.gov

This reversible interconversion between the spiropyran and this compound isomers is the fundamental principle behind their use as molecular switches in smart materials, sensors, and optical data storage. nih.govwikipedia.org

Substitution Effects on Photostability and Optical Characteristics

The photostability and optical properties of this compound dyes can be significantly altered by the introduction of different substituent groups at various positions on the molecular scaffold. nih.govacs.org These modifications can influence the electron density distribution, the energy levels of the molecular orbitals, and the dye's reactivity, particularly towards photobleaching agents like singlet oxygen. hahnlab.com

A notable strategy for enhancing photostability involves the placement of a cyano (–CN) group in the central polymethine chain. hahnlab.com Research has demonstrated that this substitution substantially improves the dye's resistance to photobleaching. The mechanism is believed to involve a reduction in the reactivity of the dye with singlet oxygen, a primary cause of photodegradation. hahnlab.com However, this modification also impacts the optical properties, typically causing a hypsochromic (blue) shift in both the absorption and emission maxima and a decrease in the molar extinction coefficient, while the fluorescence quantum yield may remain unaffected. hahnlab.com

The following table illustrates the effect of cyano-substitution on the photophysical properties of a this compound dye.

| Dye | Extinction Coefficient (ε) in MeOH (M⁻¹cm⁻¹) | Absorption Max (λ_abs) in MeOH (nm) | Emission Max (λ_em) in MeOH (nm) | Relative Photostability |

| I-SO (unsubstituted) | 205,000 | 590 | 610 | 1.0 |

| I-SO-CN (cyano-substituted) | 78,000 | 535 | 590 | 13.0 |

| Data sourced from a study on improving this compound photostability. hahnlab.com |

Furthermore, systematic variation of the terminal electron donor and acceptor heterocycles has a profound effect on the dye's brightness, environmental sensitivity, and solvatochromism. nih.govacs.org For instance, strengthening the electron-donating ability of the donor group or the electron-accepting ability of the acceptor group can tune the absorption and emission wavelengths across the visible spectrum. nih.govjournal-spqeo.org.ua

Incorporating Reactive Side Chains for Biosensor Development

To create effective fluorescent biosensors, this compound dyes are often synthesized with reactive side chains that allow for their covalent attachment to target biomolecules, such as proteins. nih.govnih.govacs.org This strategic incorporation enables the dye to act as a reporter, signaling changes in its local environment, such as the conformational changes that occur during protein activation. nih.gov

One-pot synthetic methods have been developed to efficiently produce water-soluble this compound dyes that contain reactive functionalities. nih.govnih.gov These side chains can include groups like chloro- or iodoacetamides, which are reactive towards cysteine residues in proteins. acs.org By carefully selecting the donor and acceptor components of the dye, researchers can optimize its photophysical properties for specific imaging applications. nih.govacs.org

A powerful application of this strategy is the development of a biosensor for Cdc42, a protein involved in cell signaling. nih.govnih.gov A specifically designed this compound dye, mero60, was prepared with a reactive side chain for protein labeling. nih.gov When this dye-based biosensor binds to the activated form of Cdc42, it exhibits a remarkable 1470% increase in fluorescence intensity, allowing for the visualization of protein activation dynamics within living cells. nih.govresearchgate.net

| Dye Name | % Yield | Quantum Yield (QY) in DMSO | Extinction Coefficient (ε) in DMSO (M⁻¹cm⁻¹) | Absorption Max (λ_abs) in DMSO (nm) | Emission Max (λ_em) in DMSO (nm) |

| mero60 | 21 | 0.37 | 126,000 | 593 | 620 |

| Data sourced from a study on environment-sensing this compound dyes for live cell imaging. nih.gov |

Spectroscopic Characterization and Elucidation of Merocyanine Electronic Structure

Electronic Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of merocyanine dyes, offering a window into their complex electronic transitions and how these are influenced by external factors.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a primary tool for investigating the electronic structure of this compound dyes. acs.org The spectra are characterized by a strong absorption band in the visible region, which corresponds to a π-π* electronic transition along the polymethine chain. researchgate.net The position, intensity, and shape of this absorption band are highly sensitive to the dye's molecular structure, the polarity of the solvent, and aggregation. researchgate.netresearchgate.net

A key feature of many this compound dyes is their solvatochromism, the change in their absorption color with solvent polarity. uoguelph.ca Many merocyanines exhibit negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. acs.orgnih.gov This is attributed to the stabilization of the polar, zwitterionic ground state in polar solvents. uoguelph.caacs.org Conversely, in nonpolar solvents, the less polar, polyene-like structure is favored, resulting in a bathochromic (red) shift. researchgate.netacs.org For instance, the this compound dye 1-methyl-4-[(oxocyclo-hexadienylidene)ethylidene]-1,4-dihydropyridine (MOED) shows distinct spectral changes in the presence of different salts in aqueous solutions, indicating the formation of new absorbing species. epa.gov

The aggregation of this compound dyes, particularly the formation of dimers, also significantly affects their UV-Vis spectra. acs.orgnih.gov Dimerization can lead to either a hypsochromic (H-aggregate) or bathochromic (J-aggregate) shift of the absorption band compared to the monomer. d-nb.info For example, concentration-dependent studies of a highly dipolar this compound in 1,4-dioxane (B91453) showed clear evidence of dimerization through changes in the UV/Vis absorption data. nih.gov

Gas-phase absorption spectra of a vinylogous series of merocyanines revealed that their long-wavelength absorption bands are considerably shifted to shorter wavelengths, are broader, and less intense compared to their spectra in solution, even in low-polarity n-hexane. researchgate.net This suggests that in the absence of solvent, their electronic structure is closer to the nonpolar polyene form. researchgate.net

The following table provides examples of absorption maxima for various this compound dyes in different solvents:

| This compound Dye | Solvent | Absorption Maximum (λmax, nm) |

| This compound 540 | Ethanol (B145695) | 559.5, 560.2 |

| This compound 540 | Water | 573 |

| This compound 540 | N,N-dimethylformamide (DMF) | 622 |

| pyr3pi | Chloroform (B151607) | Varies with temperature |

| MC-C60 | Toluene | 537 |

| Dye 1 | n-hexane, toluene, DCM, ethanol | Varies |

| Brooker's this compound analogue (NEP) | Various | Enhanced solvatochromism |

Table built from data in sources nih.govd-nb.infoomlc.orgnih.govnih.govrsc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy provides valuable information about the excited-state properties of this compound dyes. Upon excitation, these molecules emit light at a longer wavelength than they absorb, a phenomenon known as the Stokes shift. The fluorescence emission spectrum and quantum yield are highly dependent on the molecular structure, solvent environment, and the extent of intramolecular charge transfer (ICT). researchgate.net

The fluorescence of merocyanines is often sensitive to solvent polarity, a property known as fluorosolvatochromism. For example, Brooker's this compound exhibits a fluorescence emission maximum at 573 nm in water and 622 nm in N,N-dimethylformamide (DMF). nih.gov The fluorescence quantum yields (Φf) of many merocyanines are often low, typically less than 10%, suggesting that non-radiative decay processes are significant. nih.gov For instance, the fluorescence lifetime of Brooker's this compound in methanol (B129727) was measured to be a very short 230 ps, indicating rapid decay from the excited state through non-radiative pathways. nih.gov

The deviation from an ideal polymethine structure towards either a non-polar polyene or a dipolar polyene structure can lead to a decrease in the fluorescence quantum yield. researchgate.net For this compound 540 in ethanol, the quantum yield has been reported to be around 0.39, although other studies have cited lower values. omlc.org The variation in reported quantum yields can be attributed to factors such as sample purity and experimental conditions. omlc.org

The table below shows fluorescence data for select this compound compounds.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) | Quantum Yield (Φf) |

| This compound 540 | Ethanol | 530 | - | 0.16, 0.29, 0.39 |

| Brooker's this compound | Water | - | 573 | < 10% |

| Brooker's this compound | DMF | - | 622 | < 10% |

| Dye 1 | Ethanol | - | - | 73% (relative to Coumarin 1) |

| Dye 2 | Ethanol | - | - | 95% (relative to Rhodamine 6G) |

| Dye 3 | Methanol | - | - | 27% (relative to Nile blue) |

Electrooptical Absorption Spectroscopy

Electrooptical absorption spectroscopy, also known as Stark spectroscopy, is a powerful technique for probing the change in dipole moment (Δμ) and polarizability upon electronic excitation. acs.org This method involves measuring the absorption spectrum of a sample in the presence of an external electric field. The resulting spectral shifts and broadening provide quantitative information about the electronic structure of the ground and excited states. acs.org

For this compound dyes, electrooptical absorption measurements have been instrumental in determining their ground-state and excited-state dipole moments, which is crucial for understanding their solvatochromic behavior and the degree of charge transfer. acs.orgrsc.org These studies have confirmed that for many merocyanines, the ground state becomes more dipolar in more polar solvents. acs.org The technique has also been used to study the thermodynamics of dimerization in solution. acs.orgnih.gov

Research on axially chiral indolenine this compound dimers revealed that stronger electron-withdrawing acceptor groups lead to a more cyanine-like character, as determined by electro-optical absorption measurements. uni-bonn.de Similarly, for a series of polymethine chain extended merocyanines, this technique was used to study their optical and electronic properties. acs.org

Spectroscopic Analysis of Zwitterionic/Vinylogous Amide Character

The electronic structure of this compound dyes can be described as a resonance hybrid between a neutral, polyene-like form and a zwitterionic, cyanine-like form. The relative contribution of these two forms, often referred to as the zwitterionic or vinylogous amide character, is a key determinant of the dye's properties and can be probed using various spectroscopic methods. researchgate.netepa.gov

UV-Vis and NMR spectroscopy are particularly useful in this regard. Systematic NMR and UV-Vis analysis of Brooker's this compound dyes has shown that the solvent polarity governs the electronic structure. researchgate.netchemrxiv.org A hypsochromic shift in the UV-Vis absorption spectrum with increasing solvent polarity is indicative of a greater zwitterionic character in the ground state. acs.orgnih.gov For instance, spectroscopic data for the this compound dye pyr3pi indicate that it exists in its zwitterionic form even in low-polarity solvents. acs.orgnih.gov

The spectral changes observed in aqueous solutions of the this compound dye MOED in the presence of various salts suggest the formation of a new absorbing species, which points to a shift in the equilibrium between the different resonance structures. epa.gov This highlights the sensitivity of the vinylogous amide system to its environment. epa.gov

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the bonding and structure of molecules by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for characterizing the structural features of this compound dyes. solubilityofthings.com The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of chemical bonds. compoundchem.com The resulting IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and structural motifs within the molecule. solubilityofthings.comcompoundchem.com

In this compound dyes, IR spectroscopy can be used to identify characteristic vibrations of the polymethine chain, the donor and acceptor end groups, and other substituents. For example, the stretching vibration of a phenolic OH group in a series of ionic this compound dyes was observed as a broad band in the range of 3344–3429 cm⁻¹, indicating the presence of hydrogen bonding. bas.bgresearchgate.net The analysis of the C=O stretching region in the IR spectra of certain this compound dyes has revealed the presence of intramolecular hydrogen bonding or the formation of "ring dimers" via carboxylic groups, depending on the length of an attached hydrocarbon chain. rsc.org

Furthermore, IR spectroscopy of ¹³C-enriched this compound dyes has provided evidence for enhanced intramolecular charge transfer in J-aggregates compared to isolated molecules. nih.gov The technique has also been used in conjunction with other methods to unambiguously assign the structure of newly synthesized this compound compounds. mdpi.com

Raman Spectroscopy

Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, serves as a powerful tool for the structural and vibrational analysis of this compound dyes. frontiersin.orgresearchgate.netresearchgate.net Studies have successfully identified the prevalence of different conformers, such as the trans- and cis-isomers of the protonated form (MCH+), in both solid state and in solutions like acetonitrile (B52724). frontiersin.orgresearchgate.netfrontiersin.orgnih.gov

Key vibrational modes that act as markers for the this compound structure have been identified. Prominent among these are the ethylenic C=C stretching vibration and the pyridinium (B92312) C-N stretching vibration. frontiersin.orgresearchgate.netnih.gov In acetonitrile solution, these bands are typically observed around 1538 cm⁻¹ and 1133 cm⁻¹, respectively. researchgate.netnih.gov The analysis of these and other bands in the Raman spectrum provides detailed insight into the molecular structure and bonding within the this compound chromophore. bas.bg Solid-state Raman spectroscopy has also been employed to characterize the vibrational properties of ionic this compound dyes, where DFT calculations help predict and assign the complex, often mixed, vibrational modes that arise from intramolecular charge transfer (ICT). bas.bg

Table 1. Key Raman Marker Bands for this compound in Acetonitrile

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ethylenic C=C Stretch | 1538 | researchgate.net, nih.gov |